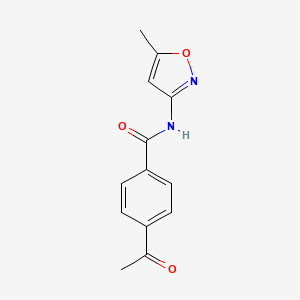
2-methyl-N-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methyl-N-(3-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of acrylamide, which is a compound that has been widely used in various industries .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, acrylamide derivatives are known to be involved in a variety of chemical reactions .
Scientific Research Applications
Corrosion Inhibitors
- Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. They were found to be effective, showing maximum efficiencies of 84.5% and 86.1%, respectively, and follow chemical adsorption and Langmuir isotherm behavior (Abu-Rayyan et al., 2022).
Drug Delivery Systems
- Poly(N-isopropyl acrylamide), a thermoresponsive polymer derived from acrylamide, has been widely investigated for drug delivery applications. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been reported, which is key for preparing homopolymers for such applications (Convertine et al., 2004).
Heavy Metal Absorption
- Acrylamide-based hydrogels like Poly(methacrylic acid), Poly(acrylamide), and Poly(3-acrylamidopropyltrimethyl ammonium chloride) have been synthesized and used as absorbents for removing heavy metal ions such as Cu2+, Co2+, Ni2+, and Zn2+ from aqueous media. These hydrogels show potential for environmental clean-up applications (Javed et al., 2018).
"Living" Free Radical Polymerizations
- Novel alkoxyamines based on acrylamide derivatives have been examined for their role in mediating the controlled polymerization of a range of vinyl monomers, suggesting their utility in creating block and random copolymers (Benoit et al., 1999).
Hydrogel Microspheres
- Acrylamide (AAm)-methacrylic acid (MAc)-methylenebisacrylamide (MBAAm) terpolymer microspheres and similar quaterpolymer microspheres have been modified for various applications including the creation of composite microspheres containing hydrophobic domains or magnetite nanospheres, showing potential in biotechnology and materials science (Kawaguchi et al., 1996).
Photostimulated Enzyme Activity
- Acrylamide copolymers containing photoisomerizable components have been used to immobilize the enzyme α-chymotrypsin, demonstrating photoswitchable biocatalytic activities. This suggests applications in biotechnology where controlled enzyme activity is required (Willner et al., 1993).
Chemosensors
- Nanocomposites based on acrylamide derivatives have been developed as colorimetric sensors for selective recognition of fluoride ions, demonstrating potential in environmental monitoring and analytical chemistry (Sedghi et al., 2019).
Anticancer Research
- Methyl 2-[p-nitrophenyl(hydroxy)methyl]acrylate, an acrylamide derivative, has been studied for its electrochemical behavior and reactivity towards glutathione and oxygen, contributing to the understanding of its potential anticancer activity (Goulart et al., 2007).
Properties
IUPAC Name |
2-methyl-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-6H,1H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNBUAMVPCWORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)
![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)
![[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2724771.png)


![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)
![N-(4-cyanophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2724775.png)
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)
![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)



